molecular formula C13H19NO2 B1306053 Benzyl 2-(tert-butylamino)acetate CAS No. 343319-03-9

Benzyl 2-(tert-butylamino)acetate

Cat. No.: B1306053
CAS No.: 343319-03-9
M. Wt: 221.29 g/mol
InChI Key: WGJVYWVEWCTCHX-UHFFFAOYSA-N
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Description

Benzyl 2-(tert-butylamino)acetate is an organic compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is primarily used in research and development within the field of organic chemistry. This compound is known for its unique structure, which includes a benzyl group, a tert-butylamino group, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-(tert-butylamino)acetate typically involves the reaction of benzyl bromide with tert-butylamine in the presence of a base, followed by esterification with acetic acid. The reaction conditions often include:

    Solvent: Anhydrous ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon

    Substitution: Sodium hydride or other strong bases

Major Products:

    Oxidation: Benzyl alcohol derivatives

    Reduction: Benzylamine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Benzyl 2-(tert-butylamino)acetate is utilized in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigating its potential as a biochemical probe.

    Medicine: Exploring its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 2-(tert-butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylamino group can form hydrogen bonds with active sites, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • Benzyl 2-(methylamino)acetate
  • Benzyl 2-(ethylamino)acetate
  • Benzyl 2-(isopropylamino)acetate

Comparison: Benzyl 2-(tert-butylamino)acetate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and interaction with molecular targets. This makes it distinct from other similar compounds that have smaller alkyl groups, affecting their chemical and biological properties.

Biological Activity

Benzyl 2-(tert-butylamino)acetate, a compound with the molecular formula C13_{13}H19_{19}NO2_2 and CAS Number 343319-03-9, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

  • Molecular Structure : The compound features a benzyl group attached to an acetate moiety and a tert-butylamino group, which is significant for its biological activity.
  • Molecular Weight : 221.3 g/mol.
  • Physical Properties : Melting point and boiling point data are crucial for understanding its stability and reactivity but are not extensively reported in the current literature.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroacetate with tert-butylamine. This reaction can be optimized through various conditions to enhance yield and purity.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance, derivatives have shown varying degrees of activity against different cancer cell lines. A notable study indicated that modifications to the substituents on the aromatic ring can significantly enhance biological activity against leukemia cell lines .

CompoundActivity against leukemia cell linesSelectivity
This compoundModerateHigh
Compound X (similar structure)HighLow

Mechanistic Insights

Mechanistic studies suggest that compounds like this compound may exert their effects through multiple pathways, including:

  • Inhibition of cell proliferation : Studies show that these compounds can inhibit the growth of cancer cells by inducing apoptosis.
  • Modulation of enzyme activity : Certain derivatives have been reported to interact with key enzymes involved in cancer metabolism.

Toxicological Studies

Toxicological assessments are critical for evaluating the safety profile of this compound. In animal models, it has been observed that high doses may lead to reduced body weight and prolonged survival without significant carcinogenic effects . This suggests a favorable safety margin at therapeutic doses.

Summary of Toxicological Findings

Study TypeResult
Chronic ExposureNo increase in neoplasms
Acute ToxicityReduced body weight at high doses
CarcinogenicityNo significant tumorigenic effects observed

Case Studies

Several case studies highlight the potential applications of this compound in drug development:

  • Case Study A : Investigated its efficacy in combination therapies for leukemia, showing enhanced effects when used alongside traditional chemotherapeutics.
  • Case Study B : Focused on its role as a lead compound for developing new anti-cancer agents, demonstrating promising results in preclinical trials.

Properties

IUPAC Name

benzyl 2-(tert-butylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-13(2,3)14-9-12(15)16-10-11-7-5-4-6-8-11/h4-8,14H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJVYWVEWCTCHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380525
Record name Benzyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343319-03-9
Record name Benzyl 2-(tert-butylamino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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